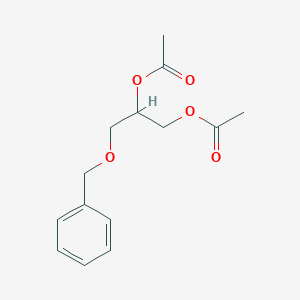

3-Benzyloxy-1,2-diacetyl-1,2-propanediol

Description

Properties

CAS No. |

13754-10-4 |

|---|---|

Molecular Formula |

C14H18O5 |

Molecular Weight |

266.29 g/mol |

IUPAC Name |

(2-acetyloxy-3-phenylmethoxypropyl) acetate |

InChI |

InChI=1S/C14H18O5/c1-11(15)18-10-14(19-12(2)16)9-17-8-13-6-4-3-5-7-13/h3-7,14H,8-10H2,1-2H3 |

InChI Key |

PZJWZGWBDMSONK-UHFFFAOYSA-N |

SMILES |

CC(=O)OCC(COCC1=CC=CC=C1)OC(=O)C |

Canonical SMILES |

CC(=O)OCC(COCC1=CC=CC=C1)OC(=O)C |

Synonyms |

3-(Phenylmethoxy)-1,2-propanediol diacetate |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparison

Key Research Findings

Functional Group Impact

- Benzyloxy vs. Phenoxy: The benzyl group enhances lipid solubility, making 3-benzyloxy derivatives more suitable for lipid-based drug delivery than phenoxy analogs .

- Halogenated Derivatives: Fluorine substitution (3-fluoro-1,2-propanediol) improves metabolic stability, whereas chlorine (3-monochloro) increases toxicity .

Industrial Relevance

- Scalability: Continuous packed-bed bioreactors achieve 47.4–60.5% yields in synthesizing N-acyl-3-amino-1,2-propanediols, highlighting process optimization for industrial use .

- Cost : Commercial (S)-3-benzyloxy-1,2-propanediol is priced at €154/g , reflecting its high enantiopurity and demand in asymmetric synthesis .

Preparation Methods

Glycidol-Benzylation Method

A stirred solution of (S)-glycidol (5 g, 67.5 mmol) and benzyl chloride (13 g) in DMF (40 mL) is treated with sodium hydride (2.4 g) at 0°C under inert atmosphere. The mixture is stirred at 0°C for 1 hour and room temperature for 3 hours. Methanol (2 mL) is added to quench excess NaH, followed by extraction with ethyl acetate/toluene (1:10). The organic layer is dried over MgSO₄ and concentrated to yield 3-O-benzyl-glycidol (CAS 14618-80-5) as a crude syrup. Subsequent hydrolysis in acetic anhydride (30 mL) and trifluoroacetic acid (1.5 mL) at 40°C for 6 hours affords 1,2-diacetyl-sn-glycerol 3-benzyl ether. Saponification with K₂CO₃ in methanol yields 3-benzyloxy-1,2-propanediol.

Key Data :

Epichlorohydrin-Benzylation Method

Epichlorohydrin reacts with benzyl alcohol in the presence of tetrabutylammonium bisulfate and aqueous NaOH to form benzyl glycidyl ether. Lithium chloride in tetrahydrofuran/acetic acid opens the epoxide at 40–70°C, yielding 1-benzyloxy-3-chloro-2-propanol. Hydrolysis under basic conditions (NaHCO₃) produces 3-benzyloxy-1,2-propanediol.

Key Data :

Acetylation of 3-Benzyloxy-1,2-propanediol

Acetic Anhydride Trifluoroacetate Method

A solution of 3-benzyloxy-1,2-propanediol (250 mg, 1.37 mmol) in acetic anhydride (30 mL) and trifluoroacetic acid (1.5 mL) is stirred at 40°C for 6 hours. Ethanol (5 mL) is added to quench excess anhydride, and the mixture is evaporated to yield 3-benzyloxy-1,2-diacetyl-1,2-propanediol as a syrup.

Key Data :

Pyridine-DMAP Catalyzed Acylation

The diol (250 mg) is dissolved in dry pyridine (15 mL) containing 4-dimethylaminopyridine (50 mg). Acetyl chloride (2.5 equiv) in CH₂Cl₂ is added dropwise at 20°C under nitrogen. After 12 hours, the reaction is diluted with CH₂Cl₂, washed with HCl (1M), and concentrated. Purification via silica gel chromatography (hexane/ethyl acetate) affords the diacetyl derivative.

Key Data :

Characterization and Analytical Data

Spectral Analysis

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 62.7–63.4°C | |

| Boiling Point | 140–145°C | |

| Density (20°C) | 1.140 g/mL | |

| Refractive Index (n₂⁰) | 1.512 |

Optimization and Challenges

Stereochemical Control

Racemization during benzylation is mitigated by using (S)-glycidol, yielding enantiomerically pure intermediates. Impurities from 2-chloro-3-benzyloxypropanol (≤2%) are removed via recrystallization.

Q & A

Q. What are the standard synthetic protocols for enantioselective preparation of 3-benzyloxy-1,2-propanediol intermediates?

The enantioselective synthesis of 3-benzyloxy-1,2-propanediol can be achieved via kinetic resolution using recombinant epoxide hydrolases (e.g., Ylehd from Yarrowia lipolytica). For example, benzyl glycidyl ether (BGE) is hydrolyzed to retain (R)-BGE while producing (S)-3-benzyloxy-1,2-propanediol with 95% enantiomeric excess (ee) in 20 minutes . Subsequent acetylation of the diol with acetic anhydride under controlled conditions (e.g., 0–5°C, catalytic acid) yields the diacetyl derivative. Purification involves vacuum distillation or column chromatography .

Q. How can chiral HPLC be optimized to determine enantiomeric purity of 3-benzyloxy-1,2-diacetyl-1,2-propanediol?

Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak AD-H) effectively separates enantiomers. For 3-benzyloxy derivatives, a mobile phase of hexane/isopropanol (90:10) at 1.0 mL/min resolves (S)- and (R)-enantiomers with retention times of 8.3 and 9.3 minutes, respectively. Method validation includes linearity (R² > 0.99), precision (%RSD < 2%), and sensitivity (LOD < 0.1 µg/mL) .

Q. What safety precautions are critical when handling acetylated diols like this compound?

Key precautions include:

- Ventilation : Use fume hoods to avoid inhalation of acetic anhydride vapors .

- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats .

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and neutralize residual acetic acid with sodium bicarbonate .

Advanced Research Questions

Q. How do reaction kinetics and enzyme specificity influence the biocatalytic resolution of benzyl glycidyl ether (BGE)?

Steady-state kinetic analysis of Ylehd reveals a kcat/Km of 44.7 ± 0.87 s⁻¹·mM⁻¹ for (S)-BGE hydrolysis. Molecular dynamics simulations suggest enantioselectivity arises from differential binding affinities due to hydrophobic interactions between the benzyl group and enzyme active sites. Optimizing pH (7.5–8.5) and temperature (30–40°C) enhances ee and yield .

Q. What methodologies address contradictions in toxicological data for structurally related chlorinated diols (e.g., 3-MCPD)?

Discrepancies in carcinogenicity studies (e.g., renal tumors in rats vs. negative results in mice) are resolved via:

Q. How can ligand-exchange MEKC improve enantioseparation of acetylated diols?

Using (5S)-pinanediol (SPD) as a chiral selector with borate buffer (pH 9.2) and SDS micelles achieves baseline separation of this compound enantiomers. Optimization parameters include:

- SPD concentration : 15 mM for optimal resolution (Rs > 1.5).

- Voltage : 25 kV to balance efficiency and Joule heating .

Methodological Considerations

- Stereochemical stability : Monitor racemization during acetylation via periodic chiral HPLC checks, especially at elevated temperatures (>50°C) .

- Scale-up challenges : Enzymatic reactions may require immobilized enzymes (e.g., Ylehd on Eupergit C) to maintain activity >80% after 10 cycles .

Contradictions in Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.